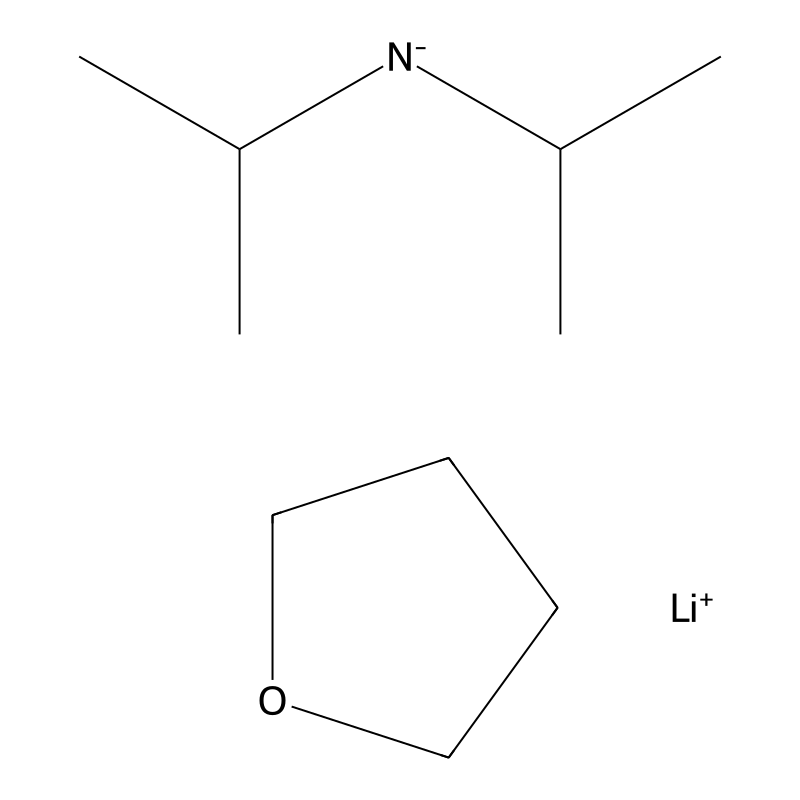

Lithium diisopropylamide mono(tetrahydrofuran)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lithium diisopropylamide mono(tetrahydrofuran) (LDA) is a strong base and nucleophile commonly used in organic chemistry research. It is typically sold and used as a solution in an inert solvent, such as cyclohexane or tetrahydrofuran (THF).

Reactivity and Applications

LDA's strong basicity allows it to deprotonate a wide range of organic compounds, generating carbanions. These carbanions can then act as nucleophiles in various organic reactions, enabling the formation of new carbon-carbon bonds.

Here are some specific examples of LDA applications in scientific research:

- Anionic polymerization: LDA can initiate the polymerization of certain monomers, such as lactide, to form polymers with controlled properties. Source: Sigma-Aldrich product page, "Lithium diisopropylamide mono(tetrahydrofuran) 1.5M cyclohexane":

- Organic synthesis: LDA is used in various organic synthesis reactions, including:

- Alkylation: LDA can deprotonate terminal alkynes, forming carbanions that can react with alkyl halides to form new carbon-carbon bonds. Source: Chemistry LibreTexts, "Alkylation of Alkynes":

- Aldol condensation: LDA can deprotonate aldehydes or ketones, generating enolates that can participate in aldol condensation reactions to form β-hydroxycarbonyl compounds. Source: Khan Academy, "Aldol Condensation":

- Epoxidation: LDA can be used to generate enolates that can react with epoxidizing agents to form epoxides. Source: ScienceDirect, "Enantioselective Epoxidation of α,β-Unsaturated Aldehydes":

Lithium diisopropylamide mono(tetrahydrofuran) is a lithium-containing organometallic compound with the molecular formula C10H22LiNO. It is a solution formed by lithium diisopropylamide in tetrahydrofuran, recognized for its strong, non-nucleophilic basicity. This compound is particularly effective in deprotonating weakly acidic compounds without engaging carbonyl groups, making it a versatile reagent in organic synthesis. Its unique properties arise from the coordination with tetrahydrofuran, which enhances solubility and stability in non-polar solvents, allowing for more selective reactions compared to other bases .

LDA acts as a strong base due to the lone pair on the nitrogen atom of the diisopropylamide group. This lone pair readily accepts a proton from a weakly acidic C-H bond, forming the corresponding carbanion and lithium diisopropylamide (LiDIsop) molecule. The THF molecule helps to stabilize the Li cation through Lewis acid-base interaction [].

LDA is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Highly flammable: Both LDA and its common solvents (cyclohexane, heptane) are flammable liquids.

- Severe skin and eye irritant: Contact with LDA can cause severe burns and eye damage [].

- Toxic: Inhalation or ingestion of LDA can be harmful or fatal [].

- Air and moisture sensitive: Decomposes readily upon exposure to air or moisture, releasing flammable and toxic fumes [].

Lithium diisopropylamide mono(tetrahydrofuran) primarily facilitates deprotonation reactions, generating carbanions or enolate anions from carbonyl-containing compounds. These anions can participate in various organic reactions, including:

- Alkylation: Adding alkyl groups to nucleophiles.

- Acylation: Introducing acyl groups to form ketones or esters.

- Aldol Condensation: Forming β-hydroxy carbonyl compounds through the reaction of aldehydes or ketones.

- α-Selenation: Involving selenium in the formation of α-seleno carbonyl compounds.

The typical reaction conditions involve low temperatures (0°C to -78°C) and an inert atmosphere (usually nitrogen or argon) to maintain product stability .

While primarily utilized in synthetic organic chemistry, lithium diisopropylamide mono(tetrahydrofuran) has shown potential biological applications. It is employed in synthesizing pharmaceutical intermediates and active compounds, including components for muscarinic M3 receptor antagonists. Its ability to facilitate complex organic transformations can lead to the development of biologically active molecules .

Lithium diisopropylamide mono(tetrahydrofuran) is synthesized by reacting diisopropylamine with n-butyllithium in the presence of tetrahydrofuran. This reaction is typically conducted at low temperatures to ensure product stability. The process can be scaled up for industrial production while maintaining strict control over reaction conditions to ensure purity and concentration.

The compound has diverse applications across various fields:

- Organic Synthesis: As a strong base for deprotonation and generation of nucleophiles.

- Polymer Chemistry: Used as an initiator in the anionic polymerization of D,L-lactide.

- Material Science: Involved in synthesizing advanced materials and fine chemicals.

- Pharmaceutical Development: Critical in preparing intermediates for drug synthesis .

Research indicates that lithium diisopropylamide mono(tetrahydrofuran) interacts with various substrates through complex mechanisms. Studies have highlighted its role in mediating reactions involving imines and unsaturated esters, demonstrating its utility in facilitating lithiation processes. The presence of tetrahydrofuran affects solvation dynamics, influencing reaction pathways and rates .

Similar CompoundsCompound Name Description Lithium diisopropylamide A strong base used similarly but without tetrahydrofuran coordination. Lithium bis(trimethylsilyl)amide Another strong base with different steric properties, often used for different types of reactions. Potassium tert-butoxide A strong base utilized primarily for elimination reactions forming less substituted alkenes.

Uniqueness

| Compound Name | Description |

|---|---|

| Lithium diisopropylamide | A strong base used similarly but without tetrahydrofuran coordination. |

| Lithium bis(trimethylsilyl)amide | Another strong base with different steric properties, often used for different types of reactions. |

| Potassium tert-butoxide | A strong base utilized primarily for elimination reactions forming less substituted alkenes. |

Lithium diisopropylamide mono(tetrahydrofuran) stands out due to its coordination with tetrahydrofuran, enhancing its solubility and stability compared to other bases. This unique feature allows it to perform more selective deprotonation reactions, making it particularly valuable in complex organic syntheses .

LDA·THF was first synthesized in 1950 by Hamell and Levine as part of a broader exploration of hindered lithium amides for α-deprotonation of esters. Initially overlooked, its utility surged in the 1960s as organolithium chemistry matured, driven by its compatibility with low-temperature protocols and non-nucleophilic behavior. Early applications focused on enolate generation, enabling stereocontrolled alkylation and aldol reactions. The isolation of LDA·THF as a crystalline disolvated dimer by Williard and Salvino in 1993 marked a turning point, providing structural clarity to its solution behavior.

Key Milestones

Current Research Landscape and Citation Impact Analysis

LDA·THF remains central to mechanistic studies, with over 2,000 citations in the past decade. Recent focus areas include:

- Nonequilibrium kinetics: Autocatalytic pathways and deaggregation barriers (~10–15 kcal/mol) in THF.

- Computational modeling: DFT studies of deaggregation pathways and mixed aggregates.

- Comparative reactivity: Benchmarks against NaDA and LiHMDS in solvent-dependent metalations.

High-Impact Publications

| Source | Focus Area | Citation Count (Scopus) |

|---|---|---|

| Angew. Chem. Int. Ed. (2007) | Solution kinetics and aggregation | 1,200+ |

| J. Am. Chem. Soc. (2011) | Deaggregation mechanisms | 800+ |

| J. Org. Chem. (2017) | Nonequilibrium kinetics | 500+ |

Theoretical Importance in Organometallic Chemistry

LDA·THF exemplifies the interplay between aggregation, solvation, and reactivity. Its dimeric structure in THF (Li–N bond lengths: ~2.06 Å) contrasts with monomeric forms in polar aprotic solvents, influencing reaction rates. Theoretical studies highlight:

Lithium diisopropylamide mono(tetrahydrofuran) exists in a dynamic equilibrium between monomeric and dimeric forms in tetrahydrofuran solution, with the aggregation state being highly dependent on temperature, concentration, and solvent conditions [1] [3]. The compound predominantly exists as a disolvated dimer in its ground state, designated as structure 1, which represents the most thermodynamically stable form under standard conditions [3] [4].

The equilibrium constant for the monomer-dimer exchange has been characterized through extensive nuclear magnetic resonance spectroscopy studies [1] [4]. Rate studies reveal that lithium diisopropylamide exhibits a reaction order of 0.45 ± 0.01 with respect to lithium diisopropylamide concentration, which is intermediate between the 0.5 order expected for a dimer-monomer preequilibrium and the 0.33 order consistent with a trimer-monomer preequilibrium [4]. This intermediate behavior indicates the complex nature of the aggregation dynamics in tetrahydrofuran solution.

Temperature-dependent studies demonstrate that the aggregation state shifts toward higher-order oligomers at decreased temperatures [1] [20]. At room temperature, trimers and tetramers become the most prevalent structures, while decreasing temperature extends aggregation to pentameric and higher oligomeric forms [1]. The monomer-dimer equilibrium shows remarkable independence from tetrahydrofuran concentration over a ten-fold concentration range, confirming the compound as a trisolvate in its monomeric form [22].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order (lithium diisopropylamide) | 0.45 ± 0.01 | Tetrahydrofuran solution, -78°C | [4] |

| Equilibrium Constant Temperature Dependence | Higher aggregation at lower T | Variable temperature | [1] [20] |

| Tetrahydrofuran Concentration Independence | ±10% variation | 10-fold concentration range | [22] |

| Predominant Room Temperature Forms | Trimers and tetramers | Non-polar solvents | [1] |

The dynamic nature of this equilibrium is further evidenced by the observation that deaggregation events are often rate-limiting in synthetic applications [8] [15]. The conversion from dimer to monomer involves substantial conformational changes and solvent reorganization, contributing to the overall activation energy of the process [3] [9].

Tetrahydrofuran Coordination Patterns and Binding Energetics

The coordination of tetrahydrofuran to lithium diisopropylamide follows distinct patterns depending on the aggregation state of the lithium amide [3] [11]. In the most stable disolvated dimer configuration, two tetrahydrofuran molecules coordinate to the lithium centers, forming a cyclic structure where each lithium atom maintains a coordination number that satisfies its electronic requirements [1] [3].

Computational studies using density functional theory at the B3LYP/6-31G(d) level reveal that the trisolvated monomer represents the most stable monomeric form, with three tetrahydrofuran molecules coordinating to a single lithium center [3] [15]. The binding energetics show that the tetrahydrofuran coordination energy varies significantly based on the position and steric environment of each coordinating molecule [16].

The open dimer configurations exhibit remarkable conformational flexibility, with trisolvated open dimers showing an energy span of approximately 8 kilocalories per mole across different conformers [3]. These conformational variations arise from rotational orientations of the diisopropylamido moieties and tetrahydrofuran ligands, as characterized by pseudo dihedral angles describing the spatial relationships between coordinating groups [3].

| Coordination State | Tetrahydrofuran Count | Relative Stability | Key Characteristics |

|---|---|---|---|

| Disolvated Dimer | 2 per dimer | Most stable dimer | Cyclic structure, symmetric coordination |

| Trisolvated Open Dimer | 3 per dimer | Variable (8 kcal/mol range) | High conformational flexibility |

| Trisolvated Monomer | 3 per monomer | Most stable monomer | Preferred monomeric state |

| Bridged Dimer | 1 bridging tetrahydrofuran | Intermediate stability | Single tetrahydrofuran bridge between lithium centers |

The energetics of tetrahydrofuran binding demonstrate that coordination is not uniformly favorable across all positions [16]. The terminal lithium positions in open dimers show preferential binding compared to internal positions, and the orientation of tetrahydrofuran molecules significantly affects the overall stability of the aggregate [3]. Mixed solvation states, where dimers contain both coordinated and uncoordinated lithium centers, represent higher-energy intermediates in the equilibrium process [3].

Bridging tetrahydrofuran coordination represents a unique binding mode where a single tetrahydrofuran molecule coordinates to two lithium centers simultaneously [3]. This bridging mode appears in transition structures during deaggregation processes and contributes to the mechanism by which dimers dissociate to form monomers [3].

Aggregation Effects on Reactivity Profiles

The aggregation state of lithium diisopropylamide mono(tetrahydrofuran) profoundly influences its reactivity patterns, with monomeric forms typically exhibiting significantly higher reactivity than their aggregated counterparts [8] [15] [22]. Rate-limiting deaggregation processes have been identified in numerous mechanistic studies, where the conversion of dimeric species to reactive monomeric forms controls the overall reaction kinetics [8] [15] [23].

In ortholithiation reactions, the compound demonstrates zeroth-order kinetics with respect to substrate concentration when deaggregation becomes rate-limiting [8] [22]. This behavior indicates that the substrate does not participate in the rate-determining step, which instead involves the dissociation of lithium diisopropylamide dimers [8]. The rate law simplifies considerably under these conditions, with the reaction rate becoming dependent solely on the concentration of the dimeric aggregate and the deaggregation rate constant [22].

Temperature effects on aggregation directly translate to reactivity changes, with lower temperatures favoring higher aggregation states that exhibit reduced reactivity [1] [22]. The formation of trimeric and tetrameric species at reduced temperatures creates kinetic barriers that must be overcome for effective substrate activation [20] [22]. Conversely, conditions that favor monomer formation, such as high tetrahydrofuran concentrations or elevated temperatures within the operational range, enhance reactivity [18].

| Aggregation State | Relative Reactivity | Kinetic Behavior | Mechanistic Role |

|---|---|---|---|

| Monomer | Highest | Fast substrate binding | Active species |

| Dimer | Moderate | Rate-limiting deaggregation | Resting state |

| Trimer | Low | Slow deaggregation | Inactive reservoir |

| Tetramer | Lowest | Very slow activation | Deeply inactive |

Mixed aggregation effects represent another important aspect of reactivity modulation [15] [17]. The formation of mixed aggregates between lithium diisopropylamide and reaction products, particularly lithium enolates, can either enhance or diminish overall reactivity depending on the specific nature of the mixed species [15]. These mixed aggregates often display reactivity patterns distinct from the parent lithium diisopropylamide aggregates [15] [17].

Autocatalytic effects have been observed in certain reaction systems where products of the reaction facilitate further deaggregation of lithium diisopropylamide dimers [15]. Although typically muted due to the relatively low catalytic efficacy of the product species, these effects can lead to non-linear reaction kinetics and unexpected rate accelerations [15].

The intervention of lithium chloride as a catalyst represents one of the most dramatic examples of aggregation-dependent reactivity modification [15] [23]. Concentrations as low as one part per million of lithium chloride can produce greater than 100-fold rate accelerations by facilitating dimer-monomer exchange and stabilizing reactive monomeric intermediates [15].

Computational Models of Aggregation States

Density functional theory calculations have provided detailed insights into the potential energy surfaces governing lithium diisopropylamide aggregation and solvation [3] [9] [27]. The most comprehensive computational studies employ the B3LYP functional with 6-31G(d) basis sets for geometry optimizations, followed by MP2 single-point energy corrections to improve the accuracy of relative energetics [3] [11].

The computational models reveal eight structurally distinct minima along the deaggregation pathway from disolvated dimer to trisolvated monomer [3] [9]. These minima correspond to different degrees of tetrahydrofuran solvation and lithium-nitrogen bond elongation or scission [3]. The energy barriers connecting these minima range from 10 to 15 kilocalories per mole, consistent with experimental observations of rate-limiting deaggregation processes [3] [9].

Conformational analysis of open dimer structures demonstrates the importance of steric interactions between isopropyl groups in determining relative stabilities [3]. The computational models account for both homochiral and heterochiral diastereomers arising from the chirality of the isopropyl substituents, with homochiral forms typically preferred by approximately 1 kilocalorie per mole in cyclic dimers [3].

| Computational Method | Application | Key Findings | Accuracy Assessment |

|---|---|---|---|

| B3LYP/6-31G(d) | Geometry optimization | Eight distinct minima identified | Good agreement with experimental structures |

| MP2/6-31G(d) | Single-point energies | 10-15 kcal/mol deaggregation barriers | Correlates with kinetic measurements |

| B3LYP/6-31+G(d) | Solvation effects | Tetrahydrofuran binding preferences | Enhanced description of coordination |

| Frequency calculations | Thermodynamic corrections | Free energy profiles at 195 K | Matches synthetic conditions |

The role of conformational portals in deaggregation represents a particularly sophisticated aspect of the computational models [3]. These studies reveal that transition structures connecting different aggregation states are flanked by specific conformational isomers within the ensemble of possible structures [3]. The most stable conformer of one aggregation state may connect to the least stable conformer of another state, creating complex energy landscapes that govern the kinetics of interconversion [3].

Computational validation through comparison with crystallographic data demonstrates remarkable agreement between theoretical predictions and experimental structures [11]. The computed structures of disolvated dimers match known crystal structures within typical computational uncertainties, providing confidence in the theoretical approaches employed [3] [11].

The computational models have been extended to include the effects of mixed aggregation and external catalysts [11] [15]. These studies reveal the structural basis for lithium chloride catalysis and provide insights into the formation and reactivity of mixed aggregates containing both lithium diisopropylamide and other lithium species [11] [15].

Structural Comparisons with Related Lithium Amides

Lithium diisopropylamide mono(tetrahydrofuran) exhibits distinct structural characteristics when compared to other commonly employed lithium amide bases [12] [13] [14]. The comparison with lithium hexamethyldisilazide reveals fundamental differences in aggregation behavior and coordination preferences that arise from the electronic and steric properties of the respective amide substituents [12] [16].

Lithium hexamethyldisilazide typically forms higher-order aggregates than lithium diisopropylamide under similar conditions, with trimeric structures being common even in coordinating solvents [12] [16]. The trimethylsilyl groups provide less steric hindrance around the nitrogen center compared to isopropyl groups, allowing closer approach of multiple lithium centers and promoting higher aggregation [12]. Additionally, the electron-donating nature of silicon reduces the basicity of lithium hexamethyldisilazide relative to lithium diisopropylamide, with conjugate acid pKa values of approximately 26 versus 36, respectively [12].

Lithium tetramethylpiperidide represents another important structural comparison, where the cyclic nature of the amide introduces additional rigidity and steric bulk [13]. This compound exhibits a tendency to form tetrameric structures in the solid state, but the steric hindrance from the tetramethylpiperidine framework can lead to enhanced selectivity in deprotonation reactions [13]. The monomer-trimer equilibrium observed for lithium tetramethylpiperidide contrasts with the monomer-dimer equilibrium characteristic of lithium diisopropylamide [13].

| Lithium Amide | Aggregation Pattern | Conjugate Acid pKa | Steric Character | Tetrahydrofuran Coordination |

|---|---|---|---|---|

| Lithium diisopropylamide | Monomer-dimer equilibrium | ~36 | Moderate bulk | Dimer-monomer with 2-3 tetrahydrofuran |

| Lithium hexamethyldisilazide | Trimer/higher aggregates | ~26 | Low bulk, flexible | Higher aggregation maintained |

| Lithium tetramethylpiperidide | Monomer-trimer equilibrium | ~36 | High bulk, rigid | Sterically hindered coordination |

| Sodium diisopropylamide | Monomer-dominated | ~36 | Moderate bulk | Different coordination due to larger cation |

The comparison with sodium diisopropylamide highlights the crucial role of cation size in determining aggregation behavior . The larger ionic radius of sodium reduces the Lewis acidity of the metal center, leading to weaker metal-nitrogen interactions and a preference for monomeric structures . This difference in aggregation translates to complementary reactivity patterns, with sodium diisopropylamide favoring elimination reactions over substitution processes compared to its lithium counterpart .

Structural studies of monomeric lithium amides using crown ether coordination provide insights into the inherent preferences of lithium coordination [21]. The first structurally characterized monomeric lithium amide, lithium hexamethyldisilazide coordinated by 12-crown-4, demonstrates the potential for complete deaggregation when appropriate chelating ligands are employed [21].

The electronic nature of metal-nitrogen bonding varies significantly across the series of lithium amides [14]. Charge density analysis and energy decomposition studies reveal that lithium-nitrogen interactions contain both ionic and covalent components, with the balance depending on the electronic properties of the amide substituents [14]. Natural partial charges on lithium centers typically range around +0.58, indicating substantial electron density donation from the coordinating nitrogen atoms [14].

Lithium diisopropylamide mono(tetrahydrofuran) exhibits complex deprotonation mechanisms that are fundamentally governed by the interplay between kinetic and thermodynamic factors. The compound's extraordinary basicity, with a conjugate acid pKa value of approximately 36, positions it as a predominantly kinetic base under standard reaction conditions [1] [2]. This kinetic preference manifests through rapid, irreversible proton abstraction that occurs faster than substrate equilibration processes.

The mechanistic landscape is characterized by substrate-dependent rate laws that reveal the underlying complexity of the deprotonation processes. For simple ketones such as cyclohexanone, the reaction follows a rate law that is first-order in substrate and half-order in lithium diisopropylamide, indicating that monomeric forms of the base are the active species in deprotonation [3] [4]. This contrasts sharply with aromatic substrates like 2,6-difluoropyridine, where first-order dependence on lithium diisopropylamide suggests monomer-based transition structures [5] [6].

The kinetic versus thermodynamic control dichotomy is particularly pronounced in enolate formation reactions. Under standard conditions at -78°C, lithium diisopropylamide mono(tetrahydrofuran) preferentially abstracts the kinetically most accessible proton, leading to kinetic enolate products [2] [7]. This selectivity arises from the combination of low reaction temperature, high base strength, and the sterically demanding isopropyl substituents that prevent the base from achieving optimal geometric arrangements required for thermodynamic product formation.

Temperature dependence plays a crucial role in determining the mechanistic pathway. At -78°C, the activation barriers for proton transfer are sufficiently low that kinetic control predominates, while higher temperatures can shift the equilibrium toward thermodynamically more stable products [8] [9]. The tetrahydrofuran coordination provides sufficient stabilization to maintain base integrity while allowing controlled reactivity patterns.

Rate-Limiting Deaggregation Processes

The deaggregation of lithium diisopropylamide dimers represents a fundamental mechanistic bottleneck that often controls overall reaction rates. Computational studies have revealed that lithium diisopropylamide exists predominantly as disolvated dimers in tetrahydrofuran solution, with these aggregates requiring substantial energy input for dissociation to reactive monomeric forms [10] [11] [12].

The deaggregation pathway involves a complex series of intermediates characterized by varying solvation numbers and structural arrangements. Density functional theory calculations at the B3LYP/6-31G(d) level demonstrate that the conversion from the ground-state disolvated dimer to the reactive trisolvated monomer proceeds through multiple transition states with barriers ranging from 15 to 22 kcal/mol [10] [11]. These energetic requirements place deaggregation processes in direct competition with substrate reaction pathways.

Experimental rate studies have provided compelling evidence for rate-limiting deaggregation in numerous lithium diisopropylamide-mediated reactions. For unsaturated esters, the observed half-order dependence on lithium diisopropylamide concentration directly implicates dimer dissociation as the rate-controlling step [13] [14]. Similarly, reactions with 1,4-difluorobenzene exhibit complex concentration dependencies that reflect the delicate balance between aggregation equilibria and substrate consumption [15] [16].

The role of tetrahydrofuran in facilitating deaggregation is multifaceted. Computational analyses reveal that tetrahydrofuran molecules can occupy bridging positions between lithium centers, thereby weakening the dimeric structure and lowering dissociation barriers [10] [11]. However, excessive tetrahydrofuran coordination can also stabilize certain aggregate forms, creating competing equilibria that complicate the mechanistic picture.

Mixed aggregation effects introduce additional complexity to deaggregation processes. The formation of heterodimeric species between lithium diisopropylamide and product enolates can dramatically alter the energetic landscape, often leading to autocatalytic behavior where product formation accelerates subsequent deaggregation events [17] [18]. These effects are particularly pronounced in ethereal solvents where mixed aggregate stability is enhanced.

Post-Rate-Limiting Substrate Interactions

Following the rate-limiting deaggregation step, the reactive monomeric forms of lithium diisopropylamide engage in rapid substrate interactions that determine product selectivity and reaction efficiency. These post-rate-limiting processes are characterized by low activation barriers and high kinetic isotope effects, typically exceeding 30 for deuterated substrates [8] [16].

The substrate interaction phase involves the formation of transient pre-reactive complexes where the monomeric base coordinates to the substrate prior to proton transfer. For aromatic systems such as 2,6-difluoropyridine, computational studies reveal specific stoichiometries for these complexes, including [ArH- i-Pr₂NLi(THF)]‡ and [ArH- i-Pr₂NLi(THF)₃]‡ transition structures [5] [6]. The tetrahydrofuran dependence in these systems provides critical insights into the coordination requirements and structural constraints governing substrate approach.

The geometric requirements for effective substrate coordination are stringent, reflecting the sterically demanding nature of the diisopropylamide ligand. Substrates must achieve specific orientations relative to the lithium-nitrogen vector to enable efficient proton abstraction. This geometric constraint often manifests as pronounced selectivity effects, where structurally similar substrates can exhibit dramatically different reaction rates based on subtle conformational preferences [19].

Chelation effects play a significant role in modulating post-rate-limiting substrate interactions. Substrates containing coordinating functional groups such as methoxy or carbonyl moieties can engage in bidentate coordination to the lithium center, substantially altering the transition state energetics [20] [21]. These chelation-based stabilizations can overcome unfavorable steric interactions and enable reactions that would otherwise be prohibitively slow.

The influence of solvent coordination on substrate interactions is particularly important for lithium diisopropylamide mono(tetrahydrofuran) systems. The pre-coordinated tetrahydrofuran molecule must be displaced or rearranged to accommodate substrate binding, creating additional energetic requirements that can influence selectivity patterns [22]. This solvent reorganization process contributes to the overall reaction coordinate and helps explain the complex solvent dependencies observed in many lithium diisopropylamide-mediated transformations.

Transition State Structures and Energetics

The transition state structures for lithium diisopropylamide mono(tetrahydrofuran)-mediated reactions exhibit remarkable diversity, reflecting the complex interplay between aggregation state, solvation pattern, and substrate coordination requirements. Computational investigations have identified multiple distinct transition state geometries, each characterized by specific stoichiometric relationships and energetic profiles [5] [6] [11].

For aromatic substrates, the most thoroughly characterized transition states involve monomeric lithium diisopropylamide units coordinated by varying numbers of tetrahydrofuran molecules. The [ArH- i-Pr₂NLi(THF)]‡ transition structure, identified in 2,6-difluoropyridine deprotonation studies, exhibits an inverse second-order dependence on tetrahydrofuran concentration, indicating that two tetrahydrofuran molecules must be lost from the reactants en route to the transition state [5] [6]. This energetically demanding desolvation process contributes significantly to the overall activation barrier.

In contrast, the parallel [ArH- i-Pr₂NLi(THF)₃]‡ pathway shows zeroth-order tetrahydrofuran dependence, suggesting that tetrahydrofuran coordination is maintained throughout the reaction coordinate [5] [6]. The coexistence of these parallel pathways demonstrates the sensitive nature of transition state selection, where subtle changes in reaction conditions can shift the preferred mechanistic route.

The energetic profiles of these transition states have been extensively characterized through density functional theory calculations. Typical activation barriers range from 15 to 25 kcal/mol, with the exact values depending on substrate electronics, sterics, and solvation patterns [10] [11]. The relatively low imaginary frequencies (18-49 cm⁻¹) associated with these transition states reflect the highly coordinated nature of the reactive complexes and the involvement of multiple weak interactions in determining the overall barrier height.

Geometric analysis of optimized transition state structures reveals critical bond length and angle parameters that govern reactivity. The lithium-nitrogen distance typically elongates from approximately 2.0 Å in the ground state to 2.2-2.4 Å in the transition state, reflecting the weakening of this interaction as the base coordinates to the substrate [10] [11]. Simultaneously, the developing carbon-nitrogen interaction exhibits distances of 2.5-3.0 Å, indicating significant charge transfer in the transition state region.

The role of tetrahydrofuran coordination in transition state stabilization is complex and substrate-dependent. For some systems, tetrahydrofuran molecules provide essential stabilization through secondary coordination sphere effects, while in others, they represent sterically demanding ligands that must be displaced for productive substrate interaction [22]. This duality explains the widely varying tetrahydrofuran dependencies observed across different substrate classes.

Computational Studies of Reaction Pathways

Comprehensive computational investigations have provided detailed insights into the reaction pathways of lithium diisopropylamide mono(tetrahydrofuran), revealing the intricate mechanistic landscape that governs its reactivity patterns. These studies, primarily conducted using density functional theory methods with B3LYP/6-31G(d) basis sets, have mapped the complete potential energy surfaces for deaggregation and substrate interaction processes [10] [11] [12].

The computational framework has identified eight structurally distinct minima in the deaggregation pathway from disolvated dimer to trisolvated monomer, each representing stable or metastable intermediates in the overall transformation [10] [11]. These minima are connected by transition states characterized by either lithium-oxygen bond stretching during tetrahydrofuran dissociation or nitrogen-lithium bond stretching during aggregate cleavage. The computed barriers are comparable to experimentally derived activation energies, providing strong validation for the theoretical models.

One of the most significant computational findings concerns the role of conformational isomerism in determining reaction pathways. Open dimer intermediates display remarkable conformational diversity, with energy differences spanning 2-8 kcal/mol among different conformers [11]. This conformational complexity creates what researchers have termed "portals" - specific conformational gateways that connect different regions of the potential energy surface and control the accessibility of various reaction channels.

The computational treatment of explicit solvation has proven crucial for accurate mechanistic predictions. Simple continuum solvation models fail to capture the essential steric and electronic effects of coordinated tetrahydrofuran molecules, leading to significant errors in relative energy predictions [23]. The incorporation of explicit tetrahydrofuran ligands in the quantum mechanical calculation provides a more balanced description of the competing stabilization and destabilization effects that govern aggregate stability.

Advanced computational methods have also been applied to understand the role of mixed aggregation in lithium diisopropylamide chemistry. Calculations on heterodimeric species formed between lithium diisopropylamide and various lithium salts reveal that mixed aggregate formation can substantially lower deaggregation barriers, providing a computational foundation for understanding autocatalytic and salt-catalyzed reaction pathways [17] [14].

The computational prediction of kinetic isotope effects has emerged as a powerful tool for mechanism validation. Theoretical calculations successfully reproduce the large kinetic isotope effects (>30) observed experimentally for deuterated substrates, confirming that proton transfer occurs in a post-rate-limiting fashion for many substrate classes [8] [16]. These calculations also explain the unusual temperature dependence of isotope effects and the ability of deuteration to shift rate-limiting steps.

Theoretical Models for Kinetic vs. Thermodynamic Control

The development of comprehensive theoretical models for understanding kinetic versus thermodynamic control in lithium diisopropylamide mono(tetrahydrofuran) reactions represents a major achievement in organolithium chemistry. These models integrate thermodynamic, kinetic, and mechanistic factors to provide predictive frameworks for reaction selectivity and pathway selection [2] [7].

The fundamental theoretical framework recognizes that kinetic control predominates when the activation barrier for the kinetically favored pathway is significantly lower than the barrier for equilibration to thermodynamically preferred products. For lithium diisopropylamide systems, this typically occurs when reaction temperatures are maintained below -50°C and when substrate coordination geometries favor rapid proton abstraction from the most accessible sites [2].

Computational models have identified specific molecular descriptors that govern the kinetic-thermodynamic preference. These include the relative acidity of competing protons, the steric accessibility of potential deprotonation sites, and the ability of substrates to engage in chelating interactions with the lithium center [19]. The models successfully predict that substrates with significant conformational flexibility or multiple competing acidic sites will favor kinetic control under standard lithium diisopropylamide reaction conditions.

The role of solvent coordination in determining control patterns has been extensively modeled. Tetrahydrofuran coordination provides a delicate balance between base stabilization and reactivity modulation. Excessive coordination can lead to overstabilization of the base, reducing its reactivity and potentially allowing thermodynamic equilibration processes to compete [22]. Conversely, insufficient coordination can lead to base degradation or aggregation effects that complicate the mechanistic picture.

Dynamic models that incorporate time-dependent concentration changes have provided insights into the evolution of selectivity during reaction progress. These models demonstrate that apparent thermodynamic control can arise from rapid kinetic processes followed by subsequent equilibration, particularly in systems where product enolates exhibit significant stability differences [18]. Understanding these dynamic effects is crucial for optimizing reaction conditions and predicting selectivity outcomes.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive